molecular formula C19H29ClN2O3 B2475183 4-((5-Chloro-2-methylphenyl)amino)-2-((2-ethylhexyl)amino)-4-oxobutanoic acid CAS No. 1047979-32-7

4-((5-Chloro-2-methylphenyl)amino)-2-((2-ethylhexyl)amino)-4-oxobutanoic acid

Cat. No. B2475183
CAS RN: 1047979-32-7
M. Wt: 368.9
InChI Key: XSCNERKRSDZAAY-UHFFFAOYSA-N
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Description

4-((5-Chloro-2-methylphenyl)amino)-2-((2-ethylhexyl)amino)-4-oxobutanoic acid, also known as CORM-3, is a metal-carbonyl compound that has gained significant attention in recent years due to its potential applications in scientific research. CORM-3 is a carbon monoxide-releasing molecule that has been found to exhibit a number of interesting biochemical and physiological effects.

Scientific Research Applications

Organic Acid Metabolism and Disorders

Organic acids play a crucial role in metabolic pathways, and their dysregulation can lead to metabolic disorders. The study on Multiple Acyl-CoA Dehydrogenase Deficiency (Glutaric Aciduria Type II) with transient hypersarcosinemia and sarcosinuria highlights the complex interplay between organic acids in metabolic diseases. This condition suggests a defect in the flavoprotein which transfers electrons from the FAD of sarcosine and acyl-CoA dehydrogenases into the respiratory chain. This research underscores the importance of understanding the biochemical pathways involving organic acids and their derivatives in diagnosing and managing metabolic disorders (Goodman et al., 1980).

Metabolism and Excretion of Chemical Compounds

The biotransformation and excretion of chemical compounds, including those similar to the one , are critical for assessing their pharmacokinetics and potential toxicological effects. Di-iso-nonylphthalate (DINP) metabolites in human urine after a single oral dose study provides insights into how complex mixtures of chemical compounds are metabolized and eliminated from the human body. Such research can help in understanding the metabolic fate of similarly structured compounds, including their absorption, distribution, metabolism, and excretion patterns (Koch & Angerer, 2007).

Environmental and Toxicological Studies

Studies on the environmental impact and toxicology of chemical compounds, such as 2,4-Dichlorophenoxyacetic acid (2,4-D) , are crucial for understanding their safety profile and potential risks to human health. The research on 2,4-D poisoning experience at a tertiary care center in Northern India highlights the clinical manifestations and management of poisoning cases with herbicides. Such studies provide valuable information on the toxicological profile of chemicals, guiding safety regulations and therapeutic interventions in cases of acute exposure (Bhalla et al., 2007).

properties

IUPAC Name

4-(5-chloro-2-methylanilino)-2-(2-ethylhexylamino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29ClN2O3/c1-4-6-7-14(5-2)12-21-17(19(24)25)11-18(23)22-16-10-15(20)9-8-13(16)3/h8-10,14,17,21H,4-7,11-12H2,1-3H3,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSCNERKRSDZAAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CNC(CC(=O)NC1=C(C=CC(=C1)Cl)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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